molecular formula C9H11BO4 B12436187 4-borono-2,6-dimethylbenzoic acid

4-borono-2,6-dimethylbenzoic acid

Cat. No.: B12436187
M. Wt: 193.99 g/mol
InChI Key: HJLUANNLNZGPBH-UHFFFAOYSA-N
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Description

4-Borono-2,6-dimethylbenzoic acid is a multifunctional aromatic compound featuring a boronic acid (-B(OH)₂) group at the 4-position, methyl (-CH₃) groups at the 2- and 6-positions, and a carboxylic acid (-COOH) group at the 1-position of the benzene ring. This structure combines steric hindrance from the methyl groups with the reactivity of boronic acid and carboxylic acid functionalities. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methyl substituents introduce steric bulk, which can modulate reactivity and influence material properties, such as liquid crystalline behavior . The compound’s carboxylic acid group enhances solubility in polar solvents and provides a handle for further derivatization (e.g., esterification, amidation) .

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

4-borono-2,6-dimethylbenzoic acid

InChI

InChI=1S/C9H11BO4/c1-5-3-7(10(13)14)4-6(2)8(5)9(11)12/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

HJLUANNLNZGPBH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)C)C(=O)O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-borono-2,6-dimethylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-borono-2,6-dimethylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

Mechanism of Action

The mechanism of action of 4-borono-2,6-dimethylbenzoic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-borono-2,6-dimethylbenzoic acid with key analogs, focusing on substituent effects, reactivity, and applications.

Fluorinated Borono-Benzoic Acids

  • Fluorine’s electronegativity increases the electron-withdrawing nature of the ring, enhancing electrophilic reactivity in cross-coupling reactions. This compound was used in the synthesis of liquid crystalline DIO-homologues via condensation with diols .
  • 4-Borono-2,3-difluorobenzoic acid (CAS 1029716-92-4): Features fluorine at positions 2 and 3. Its carboxylic acid group confers solubility in polar solvents like water or methanol .
Property This compound 4-Borono-2,6-difluorobenzoic acid 4-Borono-2,3-difluorobenzoic acid
Substituents 2,6-CH₃; 4-B(OH)₂ 2,6-F; 4-B(OH)₂ 2,3-F; 4-B(OH)₂
Steric Hindrance High (due to CH₃) Moderate (smaller F atoms) Low
Reactivity in Cross-Coupling Slower due to steric bulk Faster (electron-withdrawing F) Moderate
Solubility Moderate (polar solvents) High (polar solvents) High (polar solvents)

Brominated Benzoic Acid Derivatives

  • 4-Bromo-2,6-dimethylbenzoic acid (CAS 74346-19-3): Replaces the boronic acid group with bromine. Bromine acts as a leaving group in nucleophilic substitution (e.g., Kumada coupling), enabling C–C bond formation. The dimethyl groups maintain steric hindrance, making this compound a precursor for bulky aryl-metal intermediates .
  • 4-Bromo-2,6-dinitrobenzoic acid (CAS 95192-56-6): Incorporates nitro (-NO₂) groups at positions 2 and 6. Nitro groups strongly deactivate the ring, reducing electrophilicity and directing substitution to specific positions. This compound is used in explosives research and as a derivatization agent .
Property This compound 4-Bromo-2,6-dimethylbenzoic acid 4-Bromo-2,6-dinitrobenzoic acid
Key Functional Group Boronic acid (-B(OH)₂) Bromine (-Br) Bromine (-Br), Nitro (-NO₂)
Reactivity Suzuki coupling partner Nucleophilic substitution Electrophilic substitution
Steric Effects High High Moderate
Applications Liquid crystals, biaryl synthesis Intermediate for organometallics Explosives, specialty chemicals

Hydroxy-Substituted Benzoic Acids

  • 4-Hydroxybenzoic acid (CAS 99-96-7): Replaces boronic acid with a hydroxyl (-OH) group. The hydroxyl group participates in hydrogen bonding, increasing melting point (213°C) and solubility in water. It is widely used in polymer synthesis (e.g., parabens, liquid crystals) .
  • 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid (Rhizonic acid): Isolated from lichens, this compound demonstrates how methoxy (-OCH₃) and methyl groups influence biological activity. It exhibits antimicrobial properties and serves as a natural product scaffold .
Property This compound 4-Hydroxybenzoic acid Rhizonic acid
Functional Group Boronic acid Hydroxyl (-OH) Hydroxyl, Methoxy (-OCH₃)
Solubility Moderate in polar solvents High in water Low (hydrophobic substituents)
Applications Organic synthesis, materials science Polymers, preservatives Antimicrobial agents

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